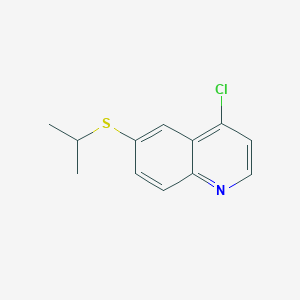

4-Chloro-6-(isopropylthio)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Fundamental Organic Chemistry

In the realm of fundamental organic chemistry, the quinoline ring system is a versatile building block for the synthesis of complex molecules. researchgate.net Its aromatic nature, combined with the presence of a nitrogen heteroatom, allows for a wide range of chemical transformations. nih.gov The quinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups at different positions on the ring. researchgate.netnih.govijresm.com This reactivity has been harnessed in the development of numerous synthetic methodologies, including classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern metal-catalyzed cross-coupling and C-H functionalization reactions. researchgate.netresearchgate.net The ability to selectively modify the quinoline core is crucial for the construction of novel organic compounds with tailored properties. researchgate.netresearchgate.net

Exploration of Substituted Quinoline Derivatives in Materials Science and Medicinal Chemistry Research

The functionalization of the quinoline scaffold has led to the discovery of a plethora of derivatives with significant applications in both materials science and medicinal chemistry. nih.govnih.gov In materials science, quinoline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as ligands in organometallic catalysis. researchgate.netresearchgate.netresearchgate.net The tunable electronic properties of substituted quinolines make them attractive candidates for the development of novel functional materials.

In medicinal chemistry, the quinoline nucleus is a well-established pharmacophore, present in a wide range of clinically used drugs. ijresm.comnih.govrsc.org These include antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer drugs like topotecan. rsc.org The biological activity of quinoline derivatives can be finely tuned by introducing different substituents onto the heterocyclic core. nih.gov This has spurred extensive research into the synthesis and biological evaluation of novel substituted quinolines with potential therapeutic applications against a variety of diseases, including cancer, microbial infections, and inflammatory disorders. ijresm.comnih.govnih.gov

Research Focus on Halogenated and Thioether-Substituted Quinolines, with Emphasis on 4-Chloro-6-(isopropylthio)quinoline

Among the vast library of substituted quinolines, those bearing halogen and thioether functionalities have garnered considerable attention. Halogenation of the quinoline ring can significantly modulate the electronic properties and lipophilicity of the molecule, which can in turn influence its biological activity and pharmacokinetic profile. nih.govresearchgate.netmdpi.com The introduction of a chlorine atom, in particular, is a common strategy in drug design. mdpi.com

Thioether-substituted quinolines have also emerged as an important class of compounds. The sulfur atom can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which can be crucial for biological target recognition. Furthermore, the thioether group can be a site for further chemical modification.

This article focuses specifically on the chemical compound This compound . This molecule incorporates both a chloro-substituent at the 4-position and an isopropylthio-substituent at the 6-position of the quinoline ring. The combination of these two functional groups makes it an interesting subject for chemical investigation, with potential applications as a synthetic building block and in the exploration of new bioactive agents. Limited information is publicly available specifically for this compound, with some vendors listing it as a research chemical. biomart.cn However, by examining related structures and general principles of quinoline chemistry, we can infer its likely properties and potential areas of application.

Synthesis and Characterization of this compound

The synthesis of this compound would likely involve a multi-step sequence, drawing upon established methods for the preparation of substituted quinolines.

Synthetic Methodologies and Reaction Mechanisms

A plausible synthetic route to this compound could commence with a suitable aniline (B41778) precursor, which would undergo a cyclization reaction to form the quinoline core. For instance, a Skraup or Doebner-von Miller reaction could be employed.

Following the formation of the quinoline ring system, the introduction of the chloro and isopropylthio groups would be necessary. The chlorination at the 4-position of a quinoline ring is a common transformation, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comijamscr.com

The introduction of the isopropylthio group at the 6-position could be accomplished through various methods. One approach might involve the use of a 6-aminoquinoline (B144246) derivative, which could be converted to a diazonium salt and subsequently reacted with an isopropylthiolate source. Alternatively, a 6-haloquinoline could undergo a nucleophilic aromatic substitution reaction with isopropylthiol.

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as a septet and a doublet for the isopropyl group. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern. ¹³C NMR spectroscopy would show distinct resonances for each of the carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-Cl, C-S, and C=N bonds, as well as the aromatic C-H and C=C stretching vibrations.

Chemical Properties and Reactivity

The chemical properties and reactivity of this compound are dictated by the interplay of the quinoline nucleus and its substituents.

Physicochemical Properties and Stability

The physicochemical properties of this compound can be predicted based on its structure. The presence of the chlorine atom and the thioether group would increase the lipophilicity of the molecule compared to unsubstituted quinoline. The predicted XlogP3 value for the related 4-chloroquinoline (B167314) is 1.6, while for 4-chloro-6-(isopropylsulfonyl)quinoline (B1444708) it is 2.9. nih.govuni.lu The compound is expected to be a solid at room temperature and soluble in common organic solvents.

The stability of the compound would be generally good under normal conditions. However, like many quinoline derivatives, it may be sensitive to strong acids and oxidizing agents. The thioether linkage could potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone under appropriate conditions.

Reactivity Profile and Key Transformations

The reactivity of this compound is characterized by the electrophilic nature of the 4-position and the potential for reactions involving the thioether group.

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution. This is a key reaction for many 4-chloroquinoline derivatives, allowing for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols. mdpi.comresearchgate.net This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules.

Reactions at the Thioether Group: The isopropylthio group can undergo oxidation to form the corresponding sulfoxide and sulfone. These oxidized derivatives would have different electronic and steric properties, which could be useful for modulating the biological activity of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the 4-position could potentially participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of C-C bonds and the introduction of further diversity into the molecular structure.

Potential Applications in Research

The unique combination of a halogen and a thioether substituent on the quinoline scaffold suggests that this compound could be a valuable tool in several areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propan-2-ylsulfanylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNS/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGHDXSJFAHCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 6 Isopropylthio Quinoline and Analogues

Foundational Synthetic Strategies for the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system is the initial critical step in the synthesis of 4-Chloro-6-(isopropylthio)quinoline. Over the years, numerous named reactions and novel methods have been developed for this purpose, offering various pathways to access diverse quinoline derivatives.

Modified Friedländer Heteroannulation Approaches

The Friedländer annulation, first reported in 1882, is a classical and straightforward method for quinoline synthesis, typically involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.comorganic-chemistry.org Modern modifications of this reaction have expanded its scope and efficiency. For instance, the use of silica-supported phosphorus pentoxide (P2O5/SiO2) under solvent-free conditions has been shown to efficiently catalyze the reaction between 2-aminoaryl ketones and carbonyl compounds, affording polysubstituted quinolines in high yields and short reaction times.

Recent advancements have also explored the use of photocatalysts. A green tandem approach utilizing methylene (B1212753) blue (MB+) as a single-electron transfer (SET) and energy transfer (EnT) catalyst under visible light has been developed for the radical Friedländer hetero-annulation of 2-aminoaryl ketones and α-methylene carbonyl compounds. This metal-free method proceeds at room temperature in ethanol (B145695), highlighting the ongoing efforts to develop more sustainable synthetic protocols. Furthermore, an electrochemically assisted Friedländer reaction has been reported, providing a sustainable and efficient one-step electrosynthesis of quinolines from readily available nitro compounds under mild, reagent-free conditions.

A notable example of a modified Friedländer reaction involves the use of a palladium catalyst with 2-aminobenzyl alcohol and various ketones. This recyclable catalytic system operates in a toluene/poly(ethylene glycol) (PEG-2000) mixture, demonstrating the adaptability of the Friedländer synthesis to modern catalytic systems.

Table 1: Examples of Modified Friedländer Heteroannulation Reactions

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminoaryl ketone, Carbonyl compound | P2O5/SiO2, 80 °C, Solvent-free | Polysubstituted quinoline | |

| 2-Aminoaryl ketone, α-Methylene carbonyl | Methylene blue, Visible light, EtOH | Polysubstituted quinoline | |

| Nitro compound | Electrochemical, Constant current | Substituted quinoline |

Oxidative Annulation Mechanisms for Quinoline Formation

Oxidative annulation strategies have emerged as powerful tools for the construction of quinolines from readily available precursors, often involving C-H bond activation. One such method involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent, promoted by potassium persulfate (K2S2O8), to yield 4-arylquinolines. This process proceeds through a cascade involving the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization.

Another approach utilizes a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. This method demonstrates the versatility of transition metal catalysis in forging the quinoline scaffold. Furthermore, an intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) under electrochemical conditions has been shown to produce substituted quinolines in an undivided cell at room temperature, offering a metal-free alternative.

Multicomponent Reaction Protocols for Quinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, thereby minimizing waste and saving time. Several MCRs have been adapted for the synthesis of quinolines. A one-pot, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an additive-free and rapid synthesis of multiply substituted quinolines in good yields. The reaction is believed to proceed through the formation of N-arylnitrilium salts, which then undergo cycloaddition with alkynes.

Another example is the iron(III) chloride-catalyzed cascade reaction between anilines, aldehydes, and nitroalkanes. This one-pot, three-component domino strategy proceeds in ambient air and affords substituted quinolines in high yields, likely via a sequential aza-Henry reaction, cyclization, and denitration pathway. The use of an inexpensive and environmentally benign iron catalyst makes this method particularly attractive.

Table 2: Multicomponent Reactions for Quinoline Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aryl diazonium salt, Nitrile, Alkyne | Additive-free, 60 °C | Multiply substituted quinoline |

Electrophilic Cyclization of N-(2-Alkynyl)anilines

The electrophilic cyclization of N-(2-alkynyl)anilines represents a mild and efficient method for the synthesis of a variety of substituted quinolines. This 6-endo-dig cyclization can be initiated by various electrophiles, including iodine monochloride (ICl), iodine (I2), and bromine (Br2), to afford 3-halogenated quinolines in moderate to good yields. The reaction is tolerant of a wide range of functional groups.

The proposed mechanism involves the coordination of the electrophile to the alkyne's triple bond, forming a reactive intermediate. This is followed by an intramolecular nucleophilic attack from the aniline (B41778) ring onto the activated triple bond, leading to a dihydroquinoline intermediate, which is subsequently oxidized to the corresponding quinoline. The oxidation can occur in the presence of the electrophile or upon exposure to air during workup.

Iron-Catalyzed Cascade Reactions for Substituted Quinolines

Iron catalysis has gained significant traction in organic synthesis due to the low cost, low toxicity, and high abundance of iron. As mentioned in the context of multicomponent reactions, iron(III) chloride can effectively catalyze the cascade reaction of aldehydes, anilines, and nitroalkanes to produce substituted quinolines. This domino strategy is operationally simple and tolerates a broad range of functional groups on both the aniline and aldehyde components. The reaction proceeds under aerobic conditions, making it an environmentally friendly option for quinoline synthesis.

Regioselective Functionalization Strategies for Chloroquinoline Intermediates

Once the quinoline core is assembled, the next crucial steps involve the regioselective introduction of the chloro and isopropylthio groups to furnish the target compound, this compound.

A plausible synthetic route to this compound involves the preparation of a 4-chloro-6-aminoquinoline or a 4-hydroxy-6-thioquinoline intermediate, followed by appropriate functional group transformations. For instance, the synthesis of the structurally related 4-chloro-6,7-dimethoxyquinoline (B44214) often starts from 3,4-dimethoxyaniline. quora.comgoogle.com An analogous approach for the target compound could start from p-aminothiophenol.

A key transformation in the synthesis of many bioactive quinolines is the conversion of a 4-hydroxyquinoline (B1666331) (a 4-quinolone) to a 4-chloroquinoline (B167314). This is commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3). quora.comgoogle.com This reaction is robust and widely applicable. For example, in the synthesis of 4-chloro-6,7-dimethoxyquinoline, 4-hydroxy-6,7-dimethoxyquinoline is chlorinated with POCl3. quora.comgoogle.com

The introduction of the isopropylthio group at the C-6 position can be envisioned through several strategies. One approach involves the use of a starting material already containing a sulfur functionality, such as p-aminothiophenol. Another strategy would be the introduction of a thiol or thiocyanate (B1210189) group onto a pre-formed quinoline ring, followed by alkylation. For instance, the reaction of a 4-chloro-6-aminoquinoline with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, followed by reaction with potassium ethyl xanthate (Sandmeyer-type reaction), can yield a 6-thiol derivative. Subsequent alkylation of the resulting 6-mercaptoquinoline with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base would furnish the desired 6-(isopropylthio)ether.

The synthesis of 7-chloro-(4-thioalkylquinoline) derivatives has been reported, providing a strong precedent for the formation of the C4-S bond. While this substitution pattern differs from the target molecule, the underlying chemistry of nucleophilic aromatic substitution of a chloro group by a thiol is relevant.

While a direct, published synthesis for this compound was not identified in the surveyed literature, the combination of established quinoline-forming reactions and well-precedented regioselective functionalization techniques provides a clear and viable pathway for its preparation. The synthesis of the analogous 4-chloro-6-(isopropylsulfonyl)quinoline (B1444708), which is the oxidized form of the target compound, further supports the feasibility of constructing the this compound scaffold. uni.lu

Table 3: Key Functionalization Reactions

| Precursor | Reagents/Conditions | Functionalization Achieved | Reference |

|---|---|---|---|

| 4-Hydroxyquinoline derivative | POCl3 | Chlorination at C-4 | quora.comgoogle.com |

| 6-Aminoquinoline (B144246) derivative | 1. NaNO2, HCl2. Potassium ethyl xanthate3. Hydrolysis | Conversion of amino to thiol group at C-6 |

Introduction of the Thioether Moiety into the Quinoline Nucleus

The formation of a carbon-sulfur bond at the quinoline core is a critical step in the synthesis of this compound. This is typically achieved post-construction of the primary quinoline ring system, often by functionalizing a pre-existing group on the carbocyclic part of the scaffold.

One of the most direct and widely employed methods for installing a thioether group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective for electron-deficient heteroaromatic systems like quinoline. The presence of the electronegative nitrogen atom in the quinoline ring deactivates the system towards electrophilic attack but activates it for nucleophilic substitution, especially at the C2 and C4 positions.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. A potent nucleophile, in this case, a thiolate anion (RS⁻), attacks the electron-deficient carbon atom bearing a leaving group (typically a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the ring nitrogen, which stabilizes the complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final thioether product.

For quinoline derivatives, the 4-position is highly susceptible to nucleophilic attack. mdpi.com Studies on the reaction of 4-chloroquinolines with various nucleophiles confirm the high reactivity of the C4-chlorine substituent. researchgate.netmdpi.com This reactivity is attributed to the efficient stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom. Research has shown that SNAr reactions between heteroaryl halides (including chloroquinolines) and thiols can proceed smoothly, often under the action of a simple base like potassium carbonate in a polar aprotic solvent. nih.gov

To synthesize the target compound, this compound, a suitable precursor such as 4,6-dichloroquinoline (B1298317) would be required. The derivatization involves the specific reaction with isopropyl thiol (propane-2-thiol). Since the thiol itself is not nucleophilic enough, it must first be converted into its corresponding thiolate anion. This is readily achieved by treating isopropyl thiol with a base. Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride in an appropriate solvent.

The resulting isopropyl thiolate is a potent nucleophile that can then displace one of the chlorine atoms on the 4,6-dichloroquinoline precursor. The regioselectivity of this substitution is a key consideration. While both the C4 and C6 positions bear a chlorine atom, the C4 position is significantly more activated towards nucleophilic attack due to the electronic influence of the ring nitrogen. Therefore, the isopropyl thiolate will preferentially attack the C4 position. However, to achieve selective substitution at the C6 position, one might need to start with a precursor like 4-chloro-6-fluoroquinoline, exploiting the greater lability of the fluorine atom in SNAr, or employ catalytic methods that offer different regioselectivity.

A general procedure involves reacting 4,6-dichloroquinoline with isopropyl thiol in the presence of a base such as triethylamine (B128534) in a solvent like dry ethanol, often under reflux conditions for an extended period to ensure completion. nih.gov The chemoselectivity is generally high, even in the presence of other functional groups. nih.gov

Catalytic Systems and Reaction Condition Optimization

While the SNAr reaction is effective, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives for forming C-S bonds, often proceeding under milder conditions and with broader substrate scope. acsgcipr.org These methods are particularly useful when the aromatic ring is not sufficiently electron-deficient for SNAr to occur readily. acsgcipr.org

Palladium and copper are the most common metals used for this transformation. The typical catalytic cycle for a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination analogue for thiols) involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl thioether and regenerate the catalyst. acsgcipr.org Copper-catalyzed reactions, often referred to as Ullmann-type couplings, have also seen significant modernization from their historically harsh conditions through the development of effective ligands. acsgcipr.org

Recent advancements have focused on developing more sustainable catalytic systems using earth-abundant metals like iron and nickel, or performing reactions in greener solvents like water. rsc.orgresearchgate.net Optimization of these reactions involves screening several key parameters:

Catalyst and Ligand: The choice of metal precursor (e.g., Pd(OAc)₂, CuI) and, critically, the supporting ligand (e.g., phosphines, N-heterocyclic carbenes) is paramount to achieving high efficiency and turnover numbers.

Base: The base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is crucial for generating the active thiolate nucleophile. nih.gov

Solvent: Solvents range from polar aprotics like DMF and DMAc to greener options like water. nih.govrsc.org

Temperature: While many modern catalytic systems operate at or near room temperature, some substrates may require heating to achieve reasonable reaction rates. nih.gov

Below is a table summarizing various catalytic approaches for the synthesis of aryl thioethers, which are applicable to the synthesis of quinoline thioether derivatives.

| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield | Ref |

| None (SNAr) | Heteroaryl Halides, Thiols | K₂CO₃ | DMAc | rt-100 | Good | nih.gov |

| CuI / Ligand | Aryl Halides, Thiols | Varies | Varies | Varies | Moderate-Good | acsgcipr.org |

| Pd(OAc)₂ / Ligand | Aryl Halides, Thiols | NaOtBu | Toluene | 80-110 | Good-Excellent | acsgcipr.org |

| Copper Nanoparticles | Aryl Halides, Thiourea | K₂CO₃ | Water | 100 | Good | researchgate.net |

| Iron-Catalyzed | Aryl Halides, Thiols | N/A | N/A | N/A | Good | acsgcipr.org |

Stereoselective Synthesis Approaches for Chiral Quinoline Derivatives

While this compound itself is not chiral, the development of stereoselective methods to produce chiral analogues is of significant interest for pharmaceutical applications. Chirality can be introduced into quinoline derivatives through several primary strategies.

One approach is to employ a chiral catalyst that can control the stereochemical outcome of a reaction. Chiral thioethers themselves can act as effective ligands in asymmetric catalysis. rsc.org For instance, a chiral ligand containing a thioether and a quinoline motif could be used in a metal-catalyzed reaction to induce enantioselectivity. A review of asymmetric synthesis highlights the importance of chiral ligands containing quinoline motifs for generating enantiomerically pure compounds. researchgate.net

Another strategy involves an asymmetric reaction to construct the quinoline ring itself. For example, a chiral Ti(IV) complex has been used as a Lewis acid catalyst to promote an asymmetric inverse-electron-demand Diels-Alder reaction, yielding chiral tetrahydroquinoline derivatives with high enantioselectivity. nih.gov Such chiral quinoline cores could then be further functionalized, for instance, by introducing a thioether group as described in the preceding sections.

Finally, one can start from a chiral pool, using an enantiomerically pure starting material that already contains the desired stereocenter(s). This stereocenter is then carried through the synthetic sequence to build the final chiral quinoline product. This method has been applied to the synthesis of chiral (thio)morpholines and related heterocycles, demonstrating its utility in creating complex chiral structures. researchgate.net

These approaches provide a versatile toolkit for accessing chiral quinoline derivatives, enabling the exploration of stereochemistry on biological activity in analogues of the title compound.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Isopropylthio Quinoline

Reactivity Profile of the Chloro Substituent at Position 4

The chlorine atom at the C4 position of the quinoline (B57606) ring is the most reactive site for nucleophilic substitution. This enhanced reactivity is a hallmark of halogens at the α- and γ-positions (C2 and C4) of the pyridine (B92270) ring system, which is significantly activated toward nucleophilic attack.

Nucleophilic Substitution Patterns and Kinetics

The C4-chloro group undergoes nucleophilic aromatic substitution (SNAr) with a wide array of nucleophiles. Studies on analogous 4-chloroquinoline (B167314) systems demonstrate that this position is readily functionalized. The reactions typically proceed under mild to moderate conditions, reflecting the activated nature of the C4 position.

Various nucleophiles, including amines, thiols, azides, and alkoxides, have been shown to displace the C4-chloro substituent effectively. mdpi.comresearchgate.net For instance, reactions with primary and secondary amines lead to the formation of 4-aminoquinoline (B48711) derivatives, while treatment with sodium azide (B81097) yields the corresponding 4-azidoquinoline. researchgate.net Thiophenols can be used to introduce arylthio groups at this position. researchgate.net The kinetics of these reactions are influenced by the nucleophilicity of the attacking species and the solvent used, with polar aprotic solvents often facilitating the process. nih.gov Research on the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has shown that the reaction can be significantly influenced by acid or base catalysis, depending on the other substituents present on the quinoline ring. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions at the C4 Position of Chloroquinolines

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Amine | Benzylamine, Aniline (B41778) | 4-Aminoquinoline derivative | Reflux in ethanol (B145695) or with base catalyst (e.g., triethylamine) | researchgate.net |

| Azide | Sodium Azide (NaN₃) | 4-Azidoquinoline | N-Methylpyrrolidone (NMP), room temperature | researchgate.net |

| Thiol | Thiophenol | 4-(Arylthio)quinoline | Base catalyst (e.g., triethylamine) | researchgate.net |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazinoquinoline | Ethanol, reflux | mdpi.com |

| Alkoxide | Sodium Methoxide | 4-Methoxyquinoline | Methanol, reflux | researchgate.net |

Influence of Electronic Environment on Halogen Reactivity

The high reactivity of the C4-chloro group is primarily due to the electronic properties of the quinoline ring system. The nitrogen atom in the pyridine ring is highly electronegative and withdraws electron density via both the inductive effect and the resonance effect (mesomeric effect), making the heterocyclic ring electron-deficient. researchgate.net This withdrawal is most pronounced at the C2 and C4 positions, rendering them highly electrophilic and susceptible to attack by nucleophiles.

The substituent at the C6 position, the isopropylthio group (-S-CH(CH₃)₂), modulates this reactivity. The sulfur atom can donate its lone pair of electrons into the benzene (B151609) ring via resonance, which is an activating effect. libretexts.org However, it also exerts a mild inductive withdrawing effect. In the context of nucleophilic substitution on the pyridine ring, the electronic effect of the C6-substituent is transmitted but is less dominant than the powerful activation provided by the ring nitrogen. Halogen substituents are generally considered deactivating for electrophilic substitution but their inductive effect is key in nucleophilic substitution. libretexts.orgquora.com The electron-withdrawing nature of the chlorine atom itself contributes to the electrophilicity of the carbon it is attached to, making it an excellent leaving group in SNAr reactions. youtube.com

Transformations and Functionalization of the Isopropylthio Group at Position 6

The isopropylthio group (-S-iPr) at the C6 position offers another site for chemical modification, primarily through reactions involving the sulfur atom. Thioethers are well-known to undergo oxidation to form sulfoxides and subsequently sulfones, which dramatically alters the electronic and physical properties of the molecule. acsgcipr.org

The oxidation of alkylthioquinolines to their corresponding sulfonyl derivatives is a common transformation. nih.gov This is typically achieved using strong oxidizing agents. For example, meta-chloroperoxybenzoic acid (m-CPBA) is a standard reagent for the controlled oxidation of sulfides, first to sulfoxides and then to sulfones upon using excess reagent. nih.gov Other oxidants like potassium permanganate (B83412) can also be employed for this purpose. youtube.com The resulting sulfone group is a strong electron-withdrawing group, which would significantly deactivate the benzene ring towards electrophilic attack while potentially enhancing the reactivity of the C4 position towards nucleophiles.

Table 2: Potential Transformations of the 6-(Isopropylthio) Group

| Reaction Type | Reagent Example | Product | Reference |

|---|---|---|---|

| Oxidation to Sulfoxide (B87167) | m-CPBA (1 equivalent) | 4-Chloro-6-(isopropylsulfinyl)quinoline | nih.gov |

| Oxidation to Sulfone | m-CPBA (2+ equivalents) or KMnO₄ | 4-Chloro-6-(isopropylsulfonyl)quinoline (B1444708) | nih.govyoutube.com |

Reaction Mechanism Elucidation for Quinoline Derivatization

The derivatization of 4-Chloro-6-(isopropylthio)quinoline at the C4 position predominantly follows the nucleophilic aromatic substitution (SNAr) mechanism. This is the most widely accepted pathway for nucleophilic substitution on activated heteroaromatic systems. researchgate.netmdpi.com

The SNAr mechanism is typically a two-step process:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In this step, the aromaticity of the pyridine ring is temporarily broken. The negative charge is delocalized over the ring system and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization for the intermediate.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This step is usually fast.

While the two-step addition-elimination mechanism is broadly accepted, recent computational and kinetic studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single transition state. nih.govnih.gov Such a pathway is considered more likely for reactions involving less electron-deficient aromatic systems or better leaving groups. nih.gov

Electrophilic and Radical Reaction Pathways

While nucleophilic substitution at C4 is a dominant reaction pathway, the quinoline ring can also undergo electrophilic and radical reactions.

Electrophilic Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the quinoline nucleus occurs preferentially on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The ring nitrogen deactivates the heterocyclic portion towards electrophiles. The preferred positions for attack are C5 and C8, as the intermediates formed by attack at these positions are more stable. quimicaorganica.orgvaia.com The directing effects of the existing substituents on this compound would influence the regioselectivity. The C4-chloro group is deactivating but directs incoming electrophiles to the ortho and para positions (relative to itself, i.e., C5 and C3, though C3 is unfavored). The C6-isopropylthio group is an ortho-, para-director and activating. The combination of these effects would likely direct incoming electrophiles to the C5 and C7 positions of the benzene ring.

Radical Reactions: Quinoline derivatives can participate in radical reactions. These can include radical-induced rearrangements or additions. nih.gov For instance, studies on quinolinium-based radicals have shown they can undergo reactions like hydrogen atom abstraction. purdue.edu The synthesis of substituted quinolines can also be achieved through radical-promoted cyclizations. chemrxiv.orgnih.gov For this compound, such reactions would likely be initiated by photochemical methods or radical initiators, but specific pathways would depend heavily on the nature of the radical species and the reaction conditions.

Spectroscopic and Structural Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and structural characterization data for the compound This compound could not be located.

The request specified a detailed analysis of this particular compound, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR chemical shifts and coupling constants.

Carbon-13 (¹³C) NMR spectral assignments.

Data from advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY).

Mass Spectrometry (MS):

Molecular weight and fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) data.

Infrared (IR) Spectroscopy:

Functional group identification.

Despite targeted searches for synthesis and characterization reports pertaining to this compound, no published papers or public datasets containing this specific information were found. While data for structurally related quinoline derivatives are available, the user's strict instruction to focus solely on the specified compound prevents the inclusion of analogous data.

Therefore, the generation of the requested article with detailed research findings and data tables for this compound is not possible at this time due to the absence of the necessary primary data in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No specific UV-Vis absorption spectra for this compound were found in the reviewed literature. Generally, quinoline and its derivatives exhibit absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions within the aromatic system. researchgate.net The precise wavelengths and intensities of these absorptions are influenced by the nature and position of substituents on the quinoline ring. For instance, studies on various quinoline derivatives show absorption maxima ranging from 280 to 510 nm. researchgate.net The presence of the chloro and isopropylthio groups on the this compound structure would be expected to modulate the electronic transitions of the parent quinoline core, but without experimental data, a specific analysis is not possible.

X-ray Crystallography for Absolute Structure and Conformational Analysis

A search for single-crystal X-ray diffraction data for this compound did not yield any specific results. Therefore, information regarding its absolute structure, crystal system, space group, unit cell dimensions, and the precise conformational arrangement of the molecule in the solid state is not available. X-ray crystallography is the definitive method for determining such structural details, but it appears that this analysis has not been performed or published for this compound.

In the absence of a crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not feasible. In the solid state, related quinoline derivatives are known to exhibit various non-covalent interactions that dictate their supramolecular assembly. These can include:

π-π Stacking: The planar aromatic quinoline rings can stack upon one another. For example, in the crystal structure of 1-{6-Chloro-2-[(2-chloro-3-quinol-yl)meth-oxy]-4-phenyl-3-quinol-yl}ethan-1-one, π-π stacking interactions are observed with centroid-centroid distances around 3.75 Å. nih.gov

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, weak C–H···N or C–H···S interactions with neighboring molecules might occur. In other quinoline derivatives, the presence of suitable functional groups leads to the formation of distinct hydrogen-bonding networks. rsc.org

Without experimental crystallographic data for this compound, any discussion of its specific intermolecular interactions remains speculative.

Spectroscopic and Structural Characterization of 4 Chloro 6 Isopropylthio Quinoline

Role as a Building Block in Organic Synthesis

As discussed in the reactivity section, the 4-chloro substituent makes this compound an excellent electrophilic partner in nucleophilic substitution reactions. mdpi.com This allows for the facile introduction of a wide range of functional groups at this position, making it a versatile building block for the synthesis of a library of 4-substituted-6-(isopropylthio)quinoline derivatives. These derivatives could then be screened for various biological activities.

Investigational Use in Medicinal Chemistry and Materials Science

Given the well-documented biological activities of quinoline (B57606) derivatives, 4-Chloro-6-(isopropylthio)quinoline itself, as well as its derivatives, could be of interest in medicinal chemistry research. ijresm.comnih.gov For instance, halogenated quinolines have shown potential as antibacterial agents. nih.gov Furthermore, substituted quinolines have been investigated for their activity against a range of other diseases. nih.govnih.gov

In the field of materials science, the incorporation of sulfur-containing heterocycles into conjugated polymers has been explored for applications in energy storage. researchgate.net While not a polymer itself, the thioether functionality of this compound could be a starting point for the design of novel monomers for electropolymerization.

Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Isopropylthio Quinoline

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Prediction of Molecular Geometry and Vibrational Frequencies

No published studies were found that detail the optimized molecular geometry or predict the vibrational frequencies of 4-Chloro-6-(isopropylthio)quinoline using DFT. Such studies would typically involve calculations to determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. nih.govdergipark.org.trresearchgate.net The vibrational analysis would predict the characteristic infrared and Raman spectral peaks, which are useful for experimental identification. dergipark.org.trnih.govscirp.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The energy gap between these frontier orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.comirjweb.compearson.com Analysis of these orbitals helps in understanding the regions of a molecule that are prone to electrophilic or nucleophilic attack. wuxibiology.com Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which are derived from HOMO and LUMO energies, have not been calculated for this specific compound. researchgate.net

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. No ESP analysis for this compound has been reported in the literature. This analysis would be valuable for predicting non-covalent interactions and potential sites for molecular recognition.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

MD simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. There are no published MD simulation studies for this compound. Such simulations would reveal how the isopropylthio group rotates and flexes over time, which can be crucial for its interaction with biological targets.

Molecular Docking Investigations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govamazonaws.com It is commonly used in drug discovery to predict how a ligand might bind to a protein's active site. nih.govrsc.orgresearchgate.net

Structure Activity Relationship Sar and Molecular Mechanisms of Action for Substituted Quinolines with Halogen and Thioether Moieties

Impact of Substitution Patterns on Molecular Recognition and Binding Affinity

The nature of the substituent at the 7-position of fluoroquinolones has a strong influence on their side-effect profile, particularly concerning CNS effects and drug interactions. nih.gov Increasing the steric bulk at this position through alkylation can mitigate these adverse effects. nih.gov Furthermore, in the case of HIV non-nucleoside reverse transcriptase inhibitors, docking studies of pyrimidine (B1678525) derivatives of quinoline (B57606) showed that an electron-withdrawing bromo group at the para position of a phenyl ring resulted in better binding affinity compared to an electron-releasing methyl group. nih.gov

These examples underscore the principle that even subtle changes in the substitution pattern of the quinoline ring can lead to significant differences in molecular recognition and binding affinity, a key consideration in the rational design of new therapeutic agents.

Role of the Thioether Moiety in Modulating Molecular Interactions

The thioether group, characterized by a sulfur atom bonded to two alkyl or aryl groups, plays a significant role in modulating the molecular interactions of substituted quinolines. The presence of the sulfur atom introduces unique electronic and steric properties that can influence how these molecules bind to their biological targets.

While direct studies on the thioether moiety of 4-Chloro-6-(isopropylthio)quinoline are limited, research on related quinoline derivatives provides valuable insights. For instance, in a series of novel 2-(quinoline-2-ylthio)acetamide derivatives, the thioether linkage is a key structural component. nih.gov These compounds have demonstrated potent α-glucosidase inhibitory activity, with one derivative exhibiting a competitive inhibitory mechanism. nih.gov This suggests that the thioether group contributes to the molecule's ability to fit into the active site of the enzyme.

The thioether moiety can participate in various non-covalent interactions, including van der Waals forces and potentially weak hydrogen bonds. Its size and flexibility can also dictate the conformational preferences of the molecule, thereby affecting its fit within a binding site. The electron-donating nature of the sulfur atom can also influence the electronic landscape of the quinoline ring, which in turn can affect interactions with the target protein.

Mechanistic Studies of Enzyme Inhibition by Quinoline Derivatives

Quinoline derivatives have been shown to inhibit a wide range of enzymes through various mechanisms. The flat structure of the quinoline backbone allows it to intercalate between DNA base pairs, leading to conformational changes and potential DNA strand breaks. researchgate.net This ability to interact with DNA is a key factor in their anticancer and antibacterial properties. researchgate.netyoutube.com

DNA Methyltransferase Inhibition Mechanisms

Quinoline-based compounds have emerged as significant inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. nih.govmdpi.compasteur.fr The non-nucleoside inhibitor SGI-1027, a 4-aminoquinoline (B48711) derivative, has been a key reference compound in this area. nih.govpasteur.fr

Initially, SGI-1027 was thought to be a competitive inhibitor with respect to S-adenosyl-l-methionine (AdoMet), the methyl donor. nih.gov However, more recent studies have revealed a different mechanism. pasteur.fr These investigations, which included SGI-1027 and its analogs, demonstrated that these compounds are actually competitive inhibitors for the DNA substrate and non-competitive for AdoMet. pasteur.fr This suggests that these quinoline derivatives inhibit DNMTs by interacting directly with the DNA substrate. pasteur.fr

Further research has shown that some quinoline-based analogs can inhibit DNMTs through DNA intercalation. nih.govbiorxiv.org For example, certain compounds were found to intercalate into a DNA substrate bound by the bacterial adenine (B156593) methyltransferase CamA, leading to a conformational change that moves the catalytic domain away from the DNA. nih.govbiorxiv.org This mechanism of inhibition through DNA intercalation has also been observed for human DNMT1. nih.gov

Some novel quinoline compounds have been developed that act as both DNMT inhibitors and degraders, primarily targeting DNMT3A. mdpi.com This dual mechanism offers a promising strategy for the development of new anticancer agents. mdpi.com

Acetylcholinesterase and Carbonic Anhydrase Inhibition Pathways

Quinoline derivatives have shown significant potential as inhibitors of both acetylcholinesterase (AChE) and carbonic anhydrase (CA), enzymes implicated in neurodegenerative diseases and various physiological and pathological processes, respectively.

Acetylcholinesterase Inhibition:

A variety of quinoline-based compounds have been developed as inhibitors of AChE and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.comnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

For example, a series of quinoline chalcone (B49325) derivatives exhibited considerable inhibitory activities against both AChE and BChE. nih.gov Molecular docking studies of these compounds have helped to elucidate their probable binding modes within the active sites of these enzymes. nih.gov Similarly, novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group have been synthesized and shown to be dual inhibitors of both AChE and BChE. mdpi.com Kinetic analysis of some of these derivatives revealed a mixed-type inhibition of AChE. mdpi.com

The structure-activity relationship of these inhibitors is crucial, with factors like the length of a linker between the quinoline and another moiety significantly impacting inhibitory potency. mdpi.com Molecular modeling has shown that some of these compounds can interact with both the catalytic and peripheral sites of AChE. nih.gov

Carbonic Anhydrase Inhibition:

Quinoline-based sulfonamides have been developed as potent inhibitors of carbonic anhydrase isoforms, particularly the cancer-related hCA IX and hCA XII. nih.govnih.govresearchgate.net These enzymes are involved in pH regulation and are overexpressed in many tumors. nih.gov

A series of quinoline-based benzenesulfonamides demonstrated potent inhibitory activity against hCA IX and hCA XII, with some derivatives showing single-digit nanomolar inhibition constants. nih.govnih.gov The position of the sulfonamide group on the anilino moiety of the 4-anilinoquinoline scaffold was found to be critical for activity. nih.gov Molecular docking studies have been used to understand the binding interactions of these inhibitors with the zinc-containing active site of the enzyme. nih.gov

Other quinoline derivatives, such as 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, have also been synthesized and shown to inhibit various hCA isoforms, including hCA I and hCA II, in the nanomolar range. tandfonline.com The nature of the substituent at the 8-position significantly influences the inhibitory potency. tandfonline.com

The inhibition of these enzymes by quinoline derivatives highlights the versatility of this scaffold in designing targeted therapeutic agents.

Glycosidase Enzyme Inhibition

Quinoline derivatives have been identified as potent inhibitors of glycosidase enzymes, which are involved in the breakdown of carbohydrates. The inhibition of these enzymes, such as α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

A novel series of dihydropyrano[3,2-c]quinoline derivatives displayed potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose. nih.gov Kinetic studies of the most potent compounds in this series revealed both uncompetitive and non-competitive modes of inhibition. nih.gov This suggests that these compounds can bind to either the free enzyme or the enzyme-substrate complex, at a site distinct from the active site in the case of non-competitive inhibition.

Another study focused on 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole, which also showed highly potent α-glucosidase inhibition. nih.gov The most effective compound in this series demonstrated a competitive inhibitory mechanism, indicating that it directly competes with the substrate for binding to the active site of the enzyme. nih.gov

The diverse inhibitory mechanisms observed for different quinoline derivatives highlight the tuneable nature of this scaffold for targeting glycosidase enzymes.

Interactions with Nucleic Acids and DNA Binding Modes (e.g., Intercalation, Groove Binding)

The planar aromatic structure of the quinoline ring system makes it an ideal candidate for interacting with nucleic acids, particularly DNA. These interactions are fundamental to the biological activities of many quinoline-based compounds, including their anticancer and antimicrobial properties. The primary modes of DNA binding for quinoline derivatives are intercalation and groove binding. researchgate.net

Intercalation: This mode of binding involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. researchgate.net This insertion causes a conformational change in the DNA, leading to its unwinding and lengthening, which can interfere with essential cellular processes like DNA replication and transcription. researchgate.net Some quinoline derivatives have been shown to function as DNA intercalators, leading to DNA strand breaks and cytotoxicity. researchgate.net

Groove Binding: In this mode, the quinoline derivative fits into the minor or major groove of the DNA double helix. This interaction is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone and base pairs. nih.govresearchgate.net For example, in-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that they can bind to the A/T-rich minor groove of a B-DNA duplex. nih.govresearchgate.net The substitution pattern on the quinoline ring plays a crucial role in determining the specificity and strength of these interactions. nih.gov For instance, a pyrazole (B372694) linker in a diquinoline compound was found to impart a marked specificity for binding to AT-rich DNA. nih.gov

Some quinoline-based compounds can exhibit more complex binding behaviors. For example, certain binuclear 4-aminoquinolines can act as bisintercalators, where both quinoline rings intercalate into the DNA. nih.gov Others may exhibit a mixed mode of binding, with one chromophore intercalating while another part of the molecule binds in a groove. nih.gov

The ability of quinoline derivatives to interact with DNA is a key aspect of their mechanism of action as DNA methyltransferase inhibitors. pasteur.fr By binding to the DNA substrate, these compounds can prevent the enzyme from accessing and methylating the DNA. pasteur.fr Some quinoline analogs have been shown to intercalate into DNA that is already bound by a methyltransferase, causing a conformational change that inhibits the enzyme's activity. nih.govnih.gov

The diverse ways in which quinoline derivatives can interact with DNA underscore their potential as versatile therapeutic agents targeting nucleic acids and DNA-processing enzymes.

Analysis of this compound Reveals a Gap in Current Neurological Research

Despite extensive investigation into the structure-activity relationships of quinoline derivatives, a comprehensive receptor binding profile for the specific compound this compound, particularly concerning its potential interaction with the NMDA receptor, remains conspicuously absent from publicly available scientific literature. This lack of data prevents a detailed analysis of its potential neurological mechanisms of action.

While the broader class of substituted quinolines has been the subject of considerable research, leading to the development of compounds with a wide range of biological activities, specific data on the receptor binding and functional activity of this compound is not available. The unique combination of a chloro group at the 4-position and an isopropylthio substituent at the 6-position of the quinoline core presents a novel structure for which no specific receptor interaction studies, including those related to NMDA receptor blockade, have been published.

General studies on quinoline derivatives have established certain structure-activity relationships. For instance, substitutions at various positions on the quinoline ring are known to significantly influence the pharmacological properties of these compounds, leading to agents with antimalarial, anticancer, and antibacterial activities. However, these general findings cannot be directly extrapolated to predict the specific receptor binding profile of this compound without dedicated experimental investigation.

The absence of research into the NMDA receptor blockade mechanisms of this particular compound means that no data tables or detailed findings can be presented. The scientific community has yet to explore the potential for this specific substitution pattern to modulate the activity of the NMDA receptor or other neuronal targets.

Lead Optimization and Rational Design Principles for Quinoline Based Scaffolds

General Principles of Hit-to-Lead and Lead Optimization in Chemical Research

The transition from a high-throughput screening (HTS) hit to a viable lead compound is a critical phase in drug discovery. youtube.com Initial hits often exhibit moderate potency and may have suboptimal physicochemical or pharmacokinetic properties. nih.gov The primary goal of the hit-to-lead (H2L) process is to identify a series of related compounds, or a "lead series," that demonstrate a clear structure-activity relationship (SAR). researchgate.net This involves initial chemical modifications to the hit structure to confirm its activity and explore the chemical space around it. youtube.com

Once a promising lead series is established, the lead optimization phase begins. This is an intensive, iterative process where medicinal chemists systematically modify the lead structure to achieve a balance of desired attributes, often summarized by the "DOTS" approach (Design, Optimize, Test, and Synthesize). nih.govyoutube.com Key objectives include:

Improving Potency and Efficacy: Enhancing the compound's ability to interact with its biological target. nih.gov

Increasing Selectivity: Ensuring the compound preferentially binds to the intended target over other related proteins to reduce off-target effects.

Optimizing ADME Properties: Fine-tuning the Absorption, Distribution, Metabolism, and Excretion profile of the molecule to ensure it reaches the target in the body and persists for a suitable duration.

Reducing Toxicity: Eliminating or minimizing any harmful effects of the compound. youtube.com

For quinoline-based scaffolds, this process is well-documented. The quinoline (B57606) core is highly amenable to structural optimization through established synthetic pathways, making it a druggable and versatile starting point for developing new therapeutic agents. nih.gov

Strategies for Enhancing Target Affinity and Selectivity Through Structural Modification

Structural modifications are the cornerstone of lead optimization, aiming to improve how a molecule like 4-Chloro-6-(isopropylthio)quinoline interacts with its biological target. researchgate.net For the quinoline scaffold, substitutions at various positions on the bicyclic ring system are crucial for determining bioactivity, with positions 4 and 8 being particularly significant. researchgate.neteurekaselect.com

For instance, in the development of antimalarial quinolines, modifications to the side chain at the 4-amino position have been shown to enhance activity against drug-resistant strains. nih.gov Similarly, in the context of kinase inhibitors, which are a major class of quinoline-based anticancer drugs, various substitutions on the quinoline ring are explored to achieve potent and selective inhibition. researchgate.netnih.gov Introducing bulky or flexible side chains can influence properties like water solubility and antiproliferative activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies to generate novel chemical entities while retaining the desired biological activity of a known active compound. uniroma1.itnih.gov These techniques are used to improve properties, circumvent existing patents, or discover new chemical classes. researchgate.netresearchgate.net

Bioisosteric Replacement: This involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological effect. researchgate.net For a compound like this compound, a classic bioisosteric replacement could involve substituting the chlorine atom at position 4 with other halogens (e.g., F, Br) or a trifluoromethyl (CF3) group to modulate electronic properties and metabolic stability. The isopropylthio group at position 6 could be replaced with other alkylthio, alkoxy, or even cyclic ether groups to explore changes in steric bulk and lipophilicity.

Scaffold Hopping: This is a more profound change where the central core or "scaffold" of the molecule is replaced with a structurally different one, while maintaining the three-dimensional arrangement of key binding features (the pharmacophore). uniroma1.itresearchgate.net Starting from a quinoline lead, a scaffold hop might replace the quinoline ring with another bicyclic heterocycle, such as a quinazoline, quinoxaline, or benzothiazole, with the aim of discovering a novel core that offers improved properties. researchgate.netscispace.com Computational tools are often employed to identify potential replacement scaffolds that can present the necessary pharmacophoric elements in the correct spatial orientation. uniroma1.it

Design of Rigid and Flexible Analogues

Manipulating the conformational flexibility of a lead compound is a key tactic in lead optimization. The quinoline scaffold itself is a rigid 3D structure. rsc.org This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. However, introducing flexibility or, conversely, increasing rigidity in the substituents can be used to fine-tune activity and selectivity.

Flexible Analogues: Introducing flexible linkers or side chains, such as alkylamino groups, can allow the molecule to adopt different conformations and better adapt to the binding site of a target protein. nih.gov This strategy can enhance properties like solubility and has been used to improve the antiproliferative action of quinoline derivatives. nih.gov For this compound, replacing the isopropyl group with a longer, more flexible alkyl chain could be an example of this approach.

Rigid Analogues: In contrast, making a molecule more rigid can improve its selectivity and potency by locking it into the bioactive conformation. This can be achieved by introducing rings or double/triple bonds into flexible side chains. For example, if a flexible side chain on a quinoline derivative was found to be optimal, cyclizing it could pre-organize the molecule for binding, enhancing its affinity. Studies have shown that introducing rigid spacers in certain quinoline-containing hybrid molecules can significantly impact their potency. univ-perp.fr

Application of Computational Tools in Rational Design

Computational chemistry has become an indispensable part of modern drug discovery, enabling the rational design of new therapeutic agents and optimizing lead compounds more efficiently. rsc.org These tools significantly reduce the time and cost associated with synthesizing and testing new molecules. rsc.orgmdpi.com For quinoline-based scaffolds, computational methods are widely used to predict how modifications will affect binding and to design new derivatives with improved properties. rsc.orgresearchgate.net

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) methods can be employed. mdpi.com This approach relies on understanding the detailed interactions between the ligand and its binding site.

Molecular Docking: This is a primary SBDD tool where computational algorithms predict the preferred orientation of a molecule when bound to a target. youtube.com For a compound like this compound, docking simulations could be used to place it into the active site of a target kinase, for example. The resulting model would show key interactions, such as hydrogen bonds or hydrophobic contacts, guiding chemists on which parts of the molecule to modify. For instance, if the chlorine at position 4 is near a hydrophobic pocket, replacing it with a larger hydrophobic group might increase affinity.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system. nih.gov This can help refine the understanding of the binding interactions predicted by docking.

SBDD allows for the visualization of the binding hypothesis, helping to rationalize observed SAR and to design new compounds with enhanced complementarity to the target site. youtube.com

Ligand-Based Drug Design (LBDD) Methodologies and Pharmacophore Modeling

In cases where the 3D structure of the target is unknown, ligand-based drug design (LBDD) methods are utilized. jubilantbiosys.com These approaches derive information from a set of known active molecules to create a model that predicts the activity of new, untested compounds. fiveable.meyoutube.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. researchgate.net By analyzing a series of active quinoline derivatives, a pharmacophore model can be generated, defining the ideal spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net This model can then be used as a 3D query to screen virtual libraries for new scaffolds that match the pharmacophore, a form of virtual screening. jubilantbiosys.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model for a set of quinoline analogues, researchers can predict the activity of newly designed compounds before they are synthesized. nih.gov For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that show where steric bulk or electrostatic charge is favorable or unfavorable for activity, providing direct guidance for modifying the lead structure. nih.gov

These computational strategies, both SBDD and LBDD, are integral to the optimization of quinoline scaffolds, facilitating the development of potent and selective drug candidates. mdpi.com

Optimizing Physicochemical Parameters for Improved Molecular Properties

The lipophilicity, or the "greasiness," of a molecule is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. For quinoline derivatives, the introduction of various substituents can modulate lipophilicity. For instance, the presence of halogen atoms, such as the chloro group at the 4-position of the quinoline ring, generally increases lipophilicity. This can be advantageous for penetrating the lipid bilayers of cells, including the blood-brain barrier. nih.gov However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to metabolic breakdown.

Aqueous solubility is another crucial parameter, as a drug must be in solution to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. The quinoline nucleus itself is a weakly basic structure, and its solubility can be influenced by the pH of the environment. The introduction of polar functional groups, such as hydroxyl or amino groups, can enhance aqueous solubility. Conversely, non-polar substituents, like the isopropylthio group at the 6-position, are expected to decrease water solubility. Therefore, a delicate balance must be struck to ensure adequate solubility for oral bioavailability without compromising the necessary lipophilicity for membrane permeation.

Metabolic stability is a measure of how resistant a compound is to being chemically altered by the body's metabolic enzymes, primarily the cytochrome P450 (CYP) family. A compound that is rapidly metabolized will have a short duration of action and may produce toxic metabolites. The sites on the quinoline scaffold that are most susceptible to metabolic attack can be identified and blocked through chemical modification. For example, aromatic rings are often targets for hydroxylation. The introduction of electron-withdrawing groups can deactivate the ring system, making it less prone to oxidative metabolism. The nature of the substituent at the 6-position, such as the isopropylthio group, will also influence metabolic stability, potentially by sterically hindering access of metabolic enzymes to the quinoline core.

The interplay between these physicochemical properties is complex and often requires a multi-parameter optimization approach. The following table illustrates how different substituents on the quinoline scaffold can influence key molecular properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Solubility |

| This compound | C12H12ClNS | 237.75 | ~4.1 | Poorly soluble in water |

| 4-Chloro-6-methoxyquinoline | C10H8ClNO | 193.63 | 2.8 | Data not available |

| 4-Chloro-6-ethoxyquinoline | C11H10ClNO | 207.66 | ~3.3 | Data not available |

| 4-Chloro-6-(methylthio)quinoline | C10H8ClNS | 209.70 | ~3.5 | Data not available |

| 8-Bromo-4-chloro-6-methylquinoline | C10H7BrClN | 272.53 | ~4.2 | Poorly soluble in water. evitachem.com |

| 4-Chloro-6,7-dimethoxyquinoline (B44214) | C11H10ClNO2 | 223.66 | ~2.6 | Data not available |

Note: Some values are estimated based on structurally similar compounds and computational predictions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-6-(isopropylthio)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves chlorination of precursor quinoline derivatives using phosphorus oxychloride (POCl₃) under reflux, followed by nucleophilic substitution with isopropylthiol. Critical parameters include stoichiometric ratios (e.g., excess POCl₃ for complete chlorination), reaction time (typically 6–8 hours), and purification via column chromatography (petroleum ether:EtOAc gradients) . Yield optimization requires monitoring temperature and moisture control to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–8.6 ppm) and isopropylthio group signals (δ 1.3–1.5 ppm for CH₃, δ 3.5–4.0 ppm for SCH). Splitting patterns confirm substitution positions .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and structural integrity .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and confirm planar quinoline ring geometry .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Analyze degradation products via LC-MS and compare against controls. Statistical tools like ANOVA assess significance of environmental factors (light, humidity) on compound stability .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be systematically addressed?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

- Comparative Analysis : Cross-reference with databases (e.g., NIST Chemistry WebBook) for expected shifts .

- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation of isopropylthio groups) by varying temperature .

- 2D Techniques (COSY, HSQC) : Assign overlapping signals and verify coupling networks .

Q. What mechanistic insights guide the regioselective introduction of the isopropylthio group in quinoline systems?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., chloro group directing) and steric factors. Computational modeling (DFT) predicts reactive sites, while kinetic studies (e.g., time-resolved NMR) track intermediate formation. Optimize by adjusting nucleophile strength (e.g., NaS-iPr vs. H₂S-iPr) and solvent polarity .

Q. How can researchers reconcile conflicting bioactivity data for this compound in different assay systems?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent molar concentrations across assays.

- Control Experiments : Verify compound stability in assay media (e.g., pH 7.4 buffer vs. DMSO stocks).

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in quinoline derivatives?

- Methodological Answer : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with bioactivity. Principal Component Analysis (PCA) reduces dimensionality in datasets, while machine learning (e.g., Random Forest) predicts activity trends .

Q. How should researchers validate the purity of this compound for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.